BenchChemオンラインストアへようこそ!

Nimorazole

Head and Neck Cancer Hypoxic Radiosensitizer Phase III Clinical Trial

Procure Nimorazole for hypoxia-targeted oncology research—the only radiosensitizer validated in a phase III RCT (DAHANCA 5-85) to improve loco-regional control in HNSCC. With 0% neurotoxicity vs 26% for misonidazole, it enables safer preclinical hypoxic models. Matched to a 15-gene hypoxia classifier, it supports precision medicine studies for the 35% of HPV-negative patients with 'more hypoxic' tumors. Prioritize for pharynx/supraglottic larynx protocols where 5-year control rose from 33% to 49% (p=0.002).

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 6506-37-2
Cat. No. B1678890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimorazole
CAS6506-37-2
SynonymsEsclama
K 1900
K-1900
K1900
Naxogin
Nimorazole
Nitrimidazine
Nulogyl
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=NC=C2[N+](=O)[O-]
InChIInChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
InChIKeyMDJFHRLTPRPZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nimorazole (CAS 6506-37-2): Baseline Overview for Procurement in Hypoxia-Targeted Radiosensitization


Nimorazole (CAS 6506-37-2) is a 5-nitroimidazole derivative that functions as an oxygen-mimetic hypoxic cell radiosensitizer [1]. It enhances the cytotoxic effects of ionizing radiation specifically in oxygen-deprived tumor microenvironments by inducing free radical formation and preventing DNA repair [1]. Originally developed as an anti-infective agent, nimorazole has been repurposed for oncological applications and remains the only hypoxic radiosensitizer to demonstrate significant clinical benefit in a randomized controlled trial for head and neck squamous cell carcinoma (HNSCC) [2].

Why Nimorazole (6506-37-2) Cannot Be Substituted by Other Nitroimidazoles in Hypoxia-Guided Radiotherapy


Nitroimidazole analogs such as misonidazole, etanidazole, metronidazole, and tinidazole are not interchangeable with nimorazole for hypoxia-guided radiosensitization due to critical divergences in clinical tolerability, proven therapeutic index, and predictive biomarker integration [1]. While misonidazole induced dose-limiting peripheral neuropathy in 26% of patients and was deemed clinically unsuitable, nimorazole demonstrates a markedly reduced neurotoxicity profile that enables safe administration with conventional fractionated radiotherapy [1][2]. Metronidazole and tinidazole, despite overlapping antibacterial spectra, lack validated randomized phase III evidence for improving locoregional control in HNSCC when combined with radiotherapy [2]. Furthermore, nimorazole is uniquely linked to a validated 15-gene hypoxia classifier that prospectively identifies patient subgroups most likely to derive benefit, a precision medicine framework absent for other in-class agents [3].

Nimorazole (6506-37-2) Quantitative Differentiation Evidence Guide


DAHANCA 5-85 Trial: Superior Locoregional Control Versus Placebo in Pharynx and Supraglottic Larynx Carcinoma

In the randomized double-blind DAHANCA 5-85 trial (N=414 eligible patients with pharynx and supraglottic larynx carcinoma), nimorazole plus conventional radiotherapy (62-68 Gy, 2 Gy/fraction, 5 fractions/week) produced a significantly higher 5-year actuarial loco-regional control rate compared with placebo plus radiotherapy (49% vs 33%, P = 0.002) [1]. Multivariate analysis confirmed nimorazole as an independent favorable prognostic factor for loco-regional control (relative risk 0.69, 95% CI 0.52-0.90) [1]. Late radiation-related morbidity was observed in 10% of patients irrespective of nimorazole treatment, and drug-related side-effects were minor and tolerable with transient nausea and vomiting being the most frequent complications [1].

Head and Neck Cancer Hypoxic Radiosensitizer Phase III Clinical Trial

Hypoxia Gene Classifier: Enhanced Benefit in 'More Hypoxic' Tumors (49% vs 18% LRC)

Analysis of tumor biopsies from 323 HNSCC patients in the DAHANCA 5 trial using a validated 15-gene hypoxia classifier revealed differential nimorazole benefit based on tumor hypoxia status [1]. In the 'more hypoxic' subgroup (114 patients, 35% of cohort), nimorazole plus radiotherapy achieved a 5-year loco-regional control (LRC) rate of 49% compared with only 18% for placebo plus radiotherapy (p=0.001), and disease-specific survival (DSS) of 48% vs 30% (p=0.04) [1]. In the 'less hypoxic' subgroup, nimorazole conferred no significant benefit (LRC: 50% vs 44%, p=0.39; DSS: 57% vs 51%, p=0.49) [1]. This predictive impact was limited to HPV-negative tumors [1].

Precision Oncology Hypoxia Biomarker Predictive Gene Signature

Reduced Neurotoxicity: 0% vs 26% Peripheral Neuropathy Versus Misonidazole

Misonidazole, an earlier nitroimidazole radiosensitizer evaluated in the DAHANCA 2 trial, induced significant peripheral neuropathy in 26% of treated patients and was consequently deemed unsuitable for further clinical development [1]. In contrast, phase I and phase III studies of nimorazole have consistently reported no demonstrable neurotoxicity even at cumulative doses up to 60 grams administered with conventional fractionated radiotherapy [2][3]. The DAHANCA 5-85 trial confirmed that nimorazole can be given without major side-effects, with only transient nausea and vomiting as the most frequent complications [1].

Toxicity Profile Radiosensitizer Safety Clinical Tolerability

In Vitro Antibacterial Activity: Intermediate MIC Profile Versus Metronidazole and Tinidazole

In a comparative study of 69 obligately anaerobic Gram-negative bacilli strains, the geometric mean minimum inhibitory concentration (MIC) of nimorazole was 1.05 μg/ml, which was intermediate between metronidazole (0.34 μg/ml) and tinidazole (0.28 μg/ml) [1]. The three nitroimidazoles demonstrated overlapping but non-identical activity spectra, with correlation between MIC and zone of inhibition diameter being poor by disk diffusion methodology [1].

Anaerobic Bacteria Antimicrobial Susceptibility Minimum Inhibitory Concentration

Preclinical PET Imaging Guidance: FAZA T/B Ratio > 2.72 Identifies Nimorazole-Responsive Tumors

In a preclinical study using rhabdomyosarcoma rat models, 18F-FAZA PET imaging stratified tumors by hypoxia status to predict nimorazole radiosensitization benefit [1]. The combined treatment (radiotherapy plus nimorazole) significantly improved tumor growth time only in the 'more hypoxic' subgroup defined by a tumor-to-blood (T/B) ratio exceeding 2.72 on 18F-FAZA PET [1]. For 'less hypoxic' tumors (T/B ratio ≤ 2.72), the addition of nimorazole to radiotherapy conferred no significant benefit [1]. This predictive relationship was model-dependent, as it did not hold for 9L-glioma tumors [1].

Hypoxia Imaging FAZA PET Radiosensitizer Response Prediction

Nimorazole (6506-37-2): Evidence-Based Application Scenarios for Scientific and Clinical Procurement


HPV-Negative Head and Neck Squamous Cell Carcinoma with Biomarker-Confirmed Hypoxia

Based on the 15-gene hypoxia classifier validation in the DAHANCA 5 cohort, nimorazole procurement is most justified for HPV-negative HNSCC patients whose tumors are classified as 'more hypoxic' (approximately 35% of the HNSCC population) [1]. In this subgroup, nimorazole plus radiotherapy achieves a 5-year loco-regional control rate of 49% versus 18% with radiotherapy alone (p=0.001), representing an absolute benefit of 31 percentage points [1]. The validated classifier enables pre-treatment identification of responders, aligning procurement volumes with expected clinical demand.

Pharynx and Supraglottic Larynx Carcinoma Treated with Curative-Intent Radiotherapy

The positive phase III DAHANCA 5-85 trial specifically demonstrated nimorazole's efficacy in pharynx and supraglottic larynx carcinoma [2]. In this population, nimorazole improved 5-year loco-regional control from 33% to 49% (p=0.002) when added to conventional fractionated radiotherapy (62-68 Gy, 2 Gy/fraction) [2]. This anatomic subgroup represents the highest-level evidence for clinical benefit and should be prioritized for nimorazole procurement.

Experimental Models of Tumor Hypoxia Requiring a Tolerable Radiosensitizer

For preclinical research involving hypoxic tumor models where misonidazole or etanidazole would introduce confounding neurotoxicity, nimorazole offers a safer alternative [3]. Nimorazole demonstrates a significantly reduced neurotoxicity profile (0% reported in phase I and phase III studies versus 26% for misonidazole) while maintaining hypoxic radiosensitizing activity at clinically relevant doses [3][4]. Tumor concentrations in human studies yielded tumor-to-plasma ratios between 0.8 and 1.3, confirming adequate tissue penetration [5].

Anti-Infective Applications Requiring Nitroimidazole-Class Activity with Distinct Potency Profile

When nimorazole is procured for antimicrobial research or treatment of anaerobic infections, it must be recognized as having an intermediate potency profile relative to metronidazole and tinidazole [6]. Nimorazole's geometric mean MIC of 1.05 μg/ml against Gram-negative anaerobic bacilli is approximately 3-fold higher than metronidazole (0.34 μg/ml) and tinidazole (0.28 μg/ml) [6]. This quantitative difference precludes simple dose-equivalent substitution and should inform susceptibility-based selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nimorazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.